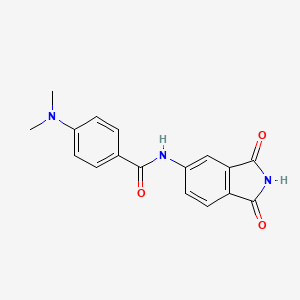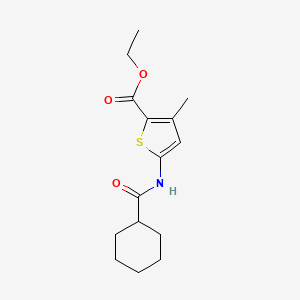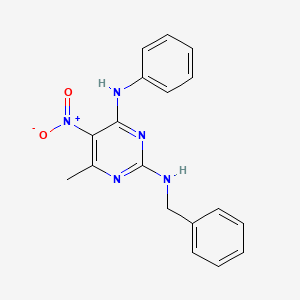
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known as DMIDA, is an organic compound belonging to the isoindoline class of compounds. It is a small molecule with an aromatic ring that can be used in a variety of scientific research applications. DMIDA is an important tool for scientists as it can be used to study the biochemical and physiological effects of various compounds and drugs. In addition, DMIDA can be used to synthesize various compounds and has been found to be useful in a range of laboratory experiments.
科学的研究の応用
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications. It has been used in the study of a variety of biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell signaling, and the regulation of metabolic pathways. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been used in the synthesis of various compounds, such as peptides, proteins, and other small molecules. 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has also been used in the study of drug metabolism and drug-drug interactions.
作用機序
The mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood. However, it is believed that 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide binds to specific proteins in the cell and modulates their activity. This modulation can lead to changes in gene expression, cell signaling, and metabolic pathways, which can in turn lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide are not fully understood. However, it has been found to have an inhibitory effect on the expression of certain genes and the activity of certain proteins. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to alter the expression of certain metabolic enzymes, which can lead to changes in metabolic pathways. Finally, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, which can lead to changes in drug metabolism.
実験室実験の利点と制限
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications, which makes it a useful tool for scientists. Finally, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain proteins and enzymes, which can be useful for studying the biochemical and physiological effects of various compounds and drugs.
However, there are also some limitations to using 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in laboratory experiments. For example, the mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood, which can make it difficult to predict the effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide on biochemical and physiological processes. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, which can lead to changes in drug metabolism that may not be desirable.
将来の方向性
The potential future directions for 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide research are numerous. For example, further research could be done to better understand the mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide and how it modulates the activity of proteins and enzymes. In addition, further research could be done to explore the biochemical and physiological effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide and to develop methods for synthesizing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide more efficiently. Finally, further research could be done to explore the potential applications of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in drug metabolism and drug-drug interactions.
合成法
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can be synthesized in a laboratory setting using a variety of methods. The most common method is the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide with dimethylamine. This reaction results in the formation of a dimethylamino group on the benzamide moiety, which is the distinguishing feature of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. Other methods for synthesizing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide include the reaction of dimethylamine with a variety of isoindoline derivatives, such as 1-methyl-3-nitro-2-oxo-1H-isoindol-5-yl)benzamide, and the reaction of dimethylamine with a variety of aromatic compounds, such as benzaldehyde.
特性
IUPAC Name |
4-(dimethylamino)-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20(2)12-6-3-10(4-7-12)15(21)18-11-5-8-13-14(9-11)17(23)19-16(13)22/h3-9H,1-2H3,(H,18,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFRIQWRQCFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(1,3-dioxoisoindolin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)
![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)

![6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524124.png)